molecular formula C8H13ClN2 B1586365 4-Ethylphenylhydrazine hydrochloride CAS No. 53661-18-0

4-Ethylphenylhydrazine hydrochloride

Cat. No.: B1586365
CAS No.: 53661-18-0
M. Wt: 172.65 g/mol
InChI Key: YGFUKCJADFMHGW-UHFFFAOYSA-N
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Description

4-Ethylphenylhydrazine hydrochloride is a useful research compound. Its molecular formula is C8H13ClN2 and its molecular weight is 172.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of 4-Ethylphenylhydrazine hydrochloride are aldehydes and ketones . The compound interacts with these targets through a nucleophilic reaction, where the nitrogen atom in the hydrazine group acts as a nucleophile .

Mode of Action

This compound interacts with its targets (aldehydes and ketones) to form oximes or hydrazones . This interaction is essentially an irreversible process as the adduct dehydrates . The oxygen atom also acts as a nucleophile in competition with nitrogen, but this is a dead-end process that results in the reversible formation of a hemiketal .

Biochemical Pathways

The formation of oximes and hydrazones by this compound affects the biochemical pathways involving aldehydes and ketones . As the ketone gets used up, the hemiketal decomposes in an attempt to maintain the concentration of the ketone . This can have downstream effects on other biochemical pathways that are dependent on the concentration of these compounds.

Pharmacokinetics

Given its molecular weight of 17266 , it is likely to have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are primarily the formation of oximes and hydrazones These compounds can have various effects depending on the specific aldehyde or ketone they are derived from

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the nucleophilic reaction that forms the oximes and hydrazones Additionally, the presence of other compounds that can react with aldehydes and ketones may compete with this compound, potentially affecting its efficacy

Properties

IUPAC Name

(4-ethylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c1-2-7-3-5-8(10-9)6-4-7;/h3-6,10H,2,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFUKCJADFMHGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375448
Record name 4-Ethylphenylhydrazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53661-18-0
Record name 4-Ethylphenylhydrazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethylphenylhydrazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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